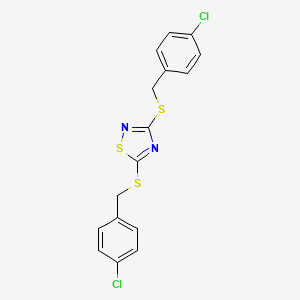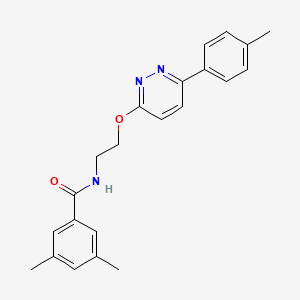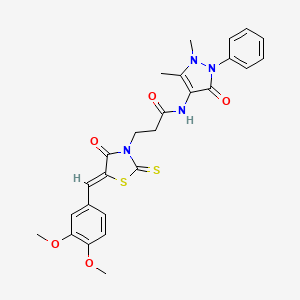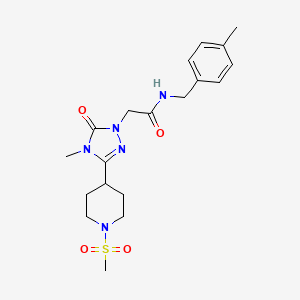![molecular formula C18H12N6OS2 B2653273 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1903515-59-2](/img/structure/B2653273.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and a thiazole . These types of compounds are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes several different types of rings: a thiophene (a five-membered ring with one sulfur atom), a triazole (a five-membered ring with two carbon and three nitrogen atoms), a pyridazine (a six-membered ring with four carbon and two nitrogen atoms), and a thiazole (a five-membered ring with three carbon, one nitrogen, and one sulfur atom) .Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. These compounds exhibit cytotoxic effects on cancer cells, making them attractive candidates for drug development. Researchers have explored their impact on various cancer types, including prostate, breast, and lung cancer .
Antimicrobial Properties
The compound’s structure allows it to interact with microbial targets. Studies have demonstrated its antimicrobial activity against bacteria, fungi, and parasites. It may serve as a scaffold for designing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines have been investigated for their analgesic and anti-inflammatory properties. These compounds could potentially alleviate pain and inflammation by modulating specific pathways in the body .
Antioxidant Potential
The compound’s chemical structure suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further research is needed to explore its antioxidant capacity .
Antiviral Applications
Triazolothiadiazines may inhibit viral replication. Researchers have studied their effects against viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings highlight their potential as antiviral agents .
Enzyme Inhibition
The compound interacts with enzymes, making it relevant for enzyme inhibition studies. It has been evaluated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and alkaline phosphatase inhibitor. Such enzyme inhibitors have therapeutic implications in various diseases .
Anti-Lipase Activity
Lipase inhibitors are valuable in managing obesity and related metabolic disorders. Triazolothiadiazines may exhibit anti-lipase activity, contributing to weight management strategies .
Aromatase Inhibition
Aromatase inhibitors are crucial in breast cancer treatment. The compound’s structure suggests potential aromatase inhibition, which could be explored further for breast cancer therapy .
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. Compounds containing triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-18(11-3-4-12-15(8-11)27-10-20-12)19-9-17-22-21-16-6-5-13(23-24(16)17)14-2-1-7-26-14/h1-8,10H,9H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGCHZARTVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)
![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)



![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)